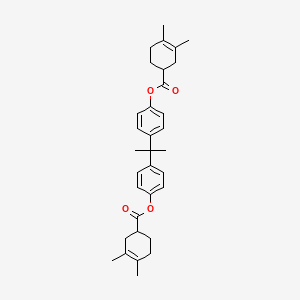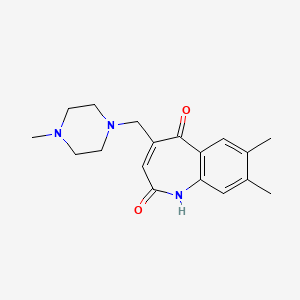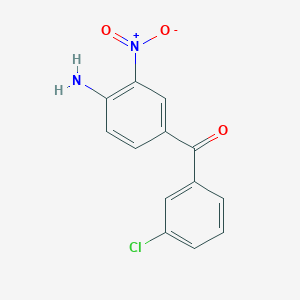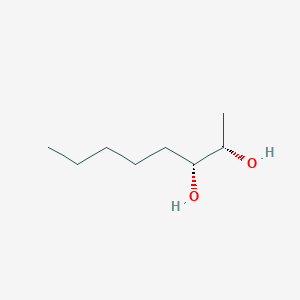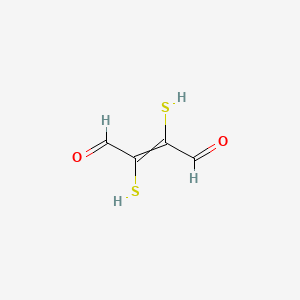
2,3-Bis(sulfanyl)but-2-enedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(sulfanyl)but-2-enedial is an organic compound with the molecular formula C4H4O2S2 It is characterized by the presence of two sulfanyl (thiol) groups attached to a butenedial backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)but-2-enedial typically involves the reaction of but-2-enedial with thiol-containing reagents under controlled conditions. One common method is the reaction of but-2-enedial with hydrogen sulfide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(sulfanyl)but-2-enedial can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Thioethers and thioesters.
Applications De Recherche Scientifique
2,3-Bis(sulfanyl)but-2-enedial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a reducing agent.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(sulfanyl)but-2-enedial involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds with proteins and other biomolecules, affecting their function and activity. The compound can also act as a reducing agent, influencing redox reactions and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-enedial: A related compound without the sulfanyl groups.
2,3-Bis(sulfanyl)propane-1-sulfonic acid: Another thiol-containing compound with different structural features.
Propriétés
Numéro CAS |
66582-68-1 |
|---|---|
Formule moléculaire |
C4H4O2S2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2,3-bis(sulfanyl)but-2-enedial |
InChI |
InChI=1S/C4H4O2S2/c5-1-3(7)4(8)2-6/h1-2,7-8H |
Clé InChI |
WNSRKFWECHYJFZ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=C(C=O)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



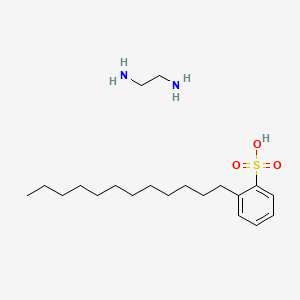
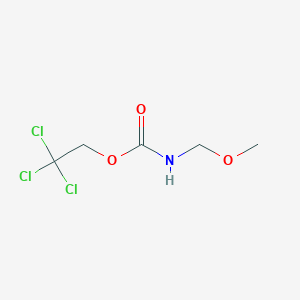
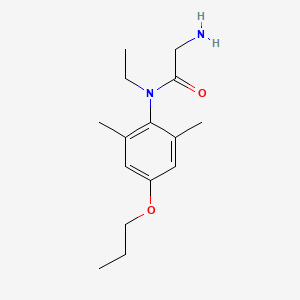

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

